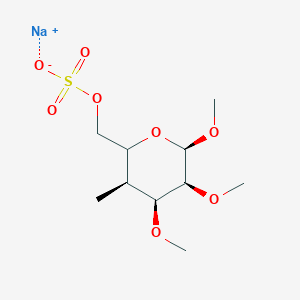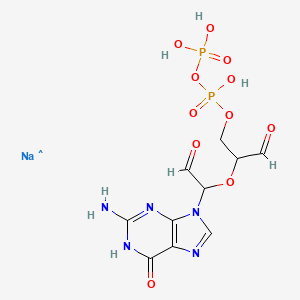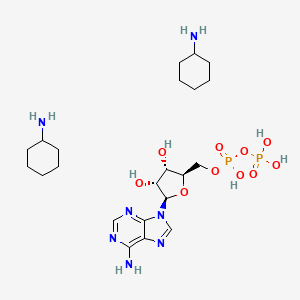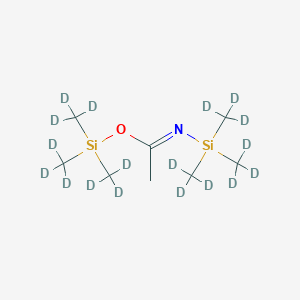
N,O-Bis(triméthyl-d9-silyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Bis(trimethyl-d9-silyl)acetamide is a deuterated derivative of N,O-Bis(trimethylsilyl)acetamide. It is a stable isotope-labeled compound with the molecular formula C8D18H3NOSi2 and a molecular weight of 221.54 g/mol . This compound is primarily used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
N,O-Bis(trimethyl-d9-silyl)acetamide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
N,O-Bis(trimethyl-d9-silyl)acetamide, also known as BSA-d18, is primarily used as a silylating agent . Its primary targets are various functional groups in organic compounds, including amides, amines, alcohols, carboxylic acids, enols, and phenols .
Mode of Action
As a silylating agent, N,O-Bis(trimethyl-d9-silyl)acetamide interacts with its targets by replacing the active hydrogen atoms in these functional groups with silyl groups . This process, known as silylation, increases the stability of these compounds and protects them from reactive conditions .
Biochemical Pathways
It plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals . By protecting sensitive functional groups during synthesis, N,O-Bis(trimethyl-d9-silyl)acetamide allows for more complex reactions to take place without unwanted side reactions .
Result of Action
The primary result of N,O-Bis(trimethyl-d9-silyl)acetamide’s action is the protection of sensitive functional groups in organic compounds . This protection allows for the successful synthesis of various organic compounds, including pharmaceuticals . The silyl groups can be removed after the synthesis is complete, revealing the original functional groups .
Action Environment
The efficacy and stability of N,O-Bis(trimethyl-d9-silyl)acetamide can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under recommended conditions . Furthermore, the silylation reaction typically requires an anhydrous environment to proceed efficiently .
Safety and Hazards
Orientations Futures
As a powerful silylating agent, N,O-Bis(trimethylsilyl)acetamide has potential applications in various fields, including the derivatization of polar functional groups and the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . Its use as a Bronsted base precursor in Tsuji–Trost reactions also suggests potential future directions .
Analyse Biochimique
Biochemical Properties
The role of N,O-Bis(trimethyl-d9-silyl)acetamide in biochemical reactions is primarily as a silylating agent. It interacts with various biomolecules such as amides, amines, alcohols, carboxylic acids, enols, and phenols . The nature of these interactions involves the addition of a silyl group to these molecules, which can protect these functional groups during certain chemical reactions .
Molecular Mechanism
The molecular mechanism of action of N,O-Bis(trimethyl-d9-silyl)acetamide involves its role as a silylating agent. It can add a silyl group to various biomolecules, which can protect these molecules during certain chemical reactions . This can potentially influence enzyme activity, biomolecular interactions, and gene expression.
Méthodes De Préparation
N,O-Bis(trimethyl-d9-silyl)acetamide can be synthesized through the reaction of acetamide with a large excess of chlorotrimethylsilane in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N,O-Bis(trimethyl-d9-silyl)acetamide undergoes several types of chemical reactions, including:
Silylation Reactions: It reacts with alcohols to form trimethylsilyl ethers and acetamide as a byproduct.
Derivatization Reactions: It is used for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides.
Regioselective Desulfation: It is used as a regioselective desulfation reagent.
Common reagents used in these reactions include alcohols, carboxylic acids, phenols, and amines. The major products formed from these reactions are trimethylsilyl ethers and acetamide.
Comparaison Avec Des Composés Similaires
N,O-Bis(trimethyl-d9-silyl)acetamide is similar to other silylation reagents such as N,O-Bis(trimethylsilyl)acetamide and N,O-Bis(trimethylsilyl)trifluoroacetamide . its deuterated nature makes it unique and particularly useful in studies involving isotopic labeling and mass spectrometry. The similar compounds include:
- N,O-Bis(trimethylsilyl)acetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-Allyl-N,N-bis(trimethylsilyl)amine
These compounds share similar silylation properties but differ in their specific applications and reactivity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N,O-Bis(trimethyl-d9-silyl)acetamide can be achieved through a two-step process involving the reaction of trimethylsilyl chloride with lithium diisopropylamide followed by the reaction of the resulting intermediate with acetamide.", "Starting Materials": [ "Trimethylsilyl chloride", "Lithium diisopropylamide", "Acetamide" ], "Reaction": [ "Step 1: Trimethylsilyl chloride is reacted with lithium diisopropylamide in anhydrous tetrahydrofuran to form the intermediate N-trimethylsilyl-N-(diisopropylamino)chlorosilane.", "Step 2: The intermediate is then reacted with acetamide in the presence of a base such as sodium hydride to form N,O-Bis(trimethyl-d9-silyl)acetamide." ] } | |
Numéro CAS |
203784-65-0 |
Formule moléculaire |
C8H21NOSi2 |
Poids moléculaire |
221.54 g/mol |
Nom IUPAC |
tris(trideuteriomethyl)silyl N-[tris(trideuteriomethyl)silyl]ethanimidate |
InChI |
InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3 |
Clé InChI |
SIOVKLKJSOKLIF-WNBQGSQPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N=C(C)O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CC(=N[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
N-[Tri(methyl-d9)silyl]ethanimidic Acid Tri(methyl-d9)silyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



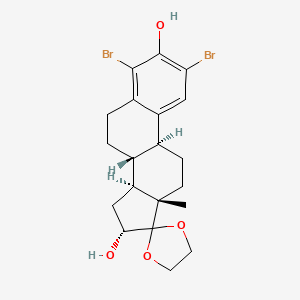
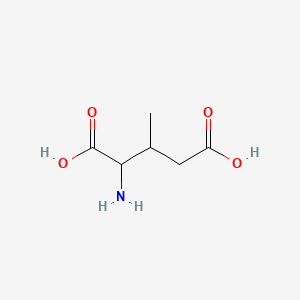
![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
